Pemafibrate sodium

説明

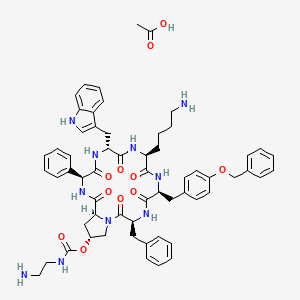

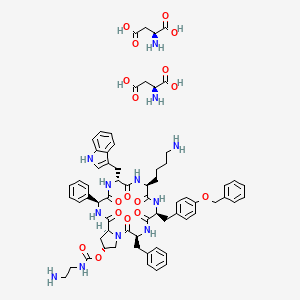

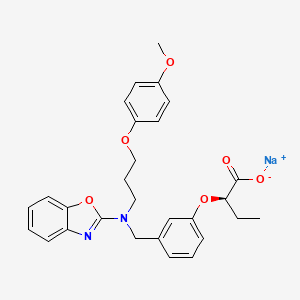

Pemafibrate sodium, also known as K-13675 or Parmodia, is a peroxisome proliferator-activated receptor alpha (PPARα) agonist . It is developed and marketed by Kowa Pharmaceuticals . It has been shown to improve dyslipidemia, enhance reverse cholesterol transport, and decrease inflammation and atherosclerosis .

Synthesis Analysis

While the exact synthesis process of Pemafibrate sodium is not detailed in the available sources, it is known that it was synthesized by Kowa Company, Ltd. for better efficiency and safety .Molecular Structure Analysis

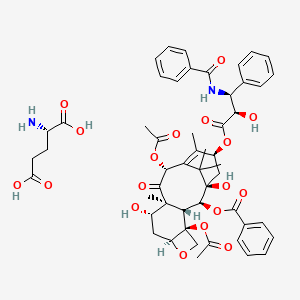

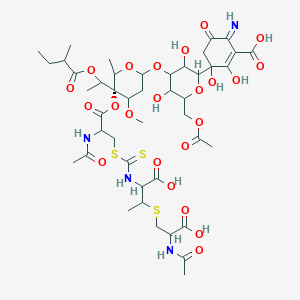

Pemafibrate sodium has a molecular formula of C28H29N2NaO6 . The crystal structure of PPARα-ligand binding domain (LBD)/pemafibrate/steroid receptor coactivator-1 peptide (SRC1) determined at 3.2 Å resolution indicates that pemafibrate binds to the ligand binding pocket (LBP) of PPARα in a Y-shaped form .Chemical Reactions Analysis

Pemafibrate sodium is metabolized in the liver and excreted into the bile . It has been found to significantly reduce serum triglycerides (TG) and increase high-density lipoprotein cholesterol (HDL-C) .Physical And Chemical Properties Analysis

Pemafibrate sodium has a molecular weight of 512.530 . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用

1. Effects on Lipid and Glucose Metabolism

Pemafibrate sodium has been studied for its effects on lipid and glucose metabolism in patients with Type 2 Diabetes and Hypertriglyceridemia. A randomized, double-blind, placebo-controlled trial showed that pemafibrate significantly reduced fasting serum triglyceride levels and improved lipid profiles. Additionally, it was observed to decrease non-HDL and remnant lipoprotein cholesterol, apolipoprotein levels, and increase HDL cholesterol and ApoA-I levels without significantly altering LDL cholesterol levels. The study also noted a reduction in HOMA–insulin resistance score, indicating improved insulin sensitivity (Araki et al., 2018).

2. Impact on Hepatic and Peripheral Glucose Uptake

Research has also explored pemafibrate's role in improving hepatic and peripheral glucose uptake in patients with hypertriglyceridemia and insulin resistance. Utilizing hyperinsulinemic-euglycemic clamp techniques, it was found that pemafibrate decreased the homeostatic model assessment for insulin resistance, providing insights into its potential mechanism of action in enhancing insulin sensitivity (Matsuba et al., 2018).

3. Therapeutic Potential in Non-Alcoholic Fatty Liver Disease

Pemafibrate has been identified as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD). Studies have shown that it can improve serum alanine aminotransferase levels, a marker of liver inflammation, and positively impact the histological features of non-alcoholic steatohepatitis (NASH) (Nakajima et al., 2021).

4. Efficacy and Safety in Dyslipidemia

A 24-week randomized, double-blind trial comparing pemafibrate with fenofibrate highlighted pemafibrate's efficacy and safety in patients with dyslipidemia. The study found significant triglyceride level reductions and improvements in liver and renal safety markers, suggesting its superiority over fenofibrate (Ishibashi et al., 2017).

5. Long-Term Efficacy and Safety in Patients with Renal Impairment

Further research has assessed the long-term efficacy and safety of pemafibrate in dyslipidemic patients with renal impairment. A study observed significant reductions in triglyceride levels and an overall good safety profile, indicating its applicability in a broader range of patients, including those with chronic kidney disease (Yokote et al., 2019).

Safety And Hazards

特性

IUPAC Name |

sodium;(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6.Na/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22;/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32);/q;+1/p-1/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNXVHCVJMDNKW-VQIWEWKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pemafibrate sodium | |

CAS RN |

950644-31-2 | |

| Record name | Pemafibrate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950644312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEMAFIBRATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321L8P020Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)